(1-Phenyl-ethyl)-prop-2-ynyl-amine
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Overview
Description
(1-Phenyl-ethyl)-prop-2-ynyl-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenyl group attached to an ethyl chain, which is further connected to a prop-2-ynyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenyl-ethyl)-prop-2-ynyl-amine can be achieved through several methods. One common approach involves the reductive amination of acetophenone with propargylamine. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often include a solvent like ethanol or methanol and are carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalytic hydrogenation and reductive amination are commonly employed, with careful control of reaction parameters to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(1-Phenyl-ethyl)-prop-2-ynyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amines, and alcohols, depending on the specific reaction and conditions employed .
Scientific Research Applications
Chemistry
In chemistry, (1-Phenyl-ethyl)-prop-2-ynyl-amine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a precursor for the synthesis of bioactive compounds with potential therapeutic applications .
Medicine
In medicine, derivatives of this compound are explored for their potential as drug candidates. Their ability to interact with specific molecular targets makes them promising candidates for the development of new medications .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of (1-Phenyl-ethyl)-prop-2-ynyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-Phenyl-ethyl)-prop-2-ynyl-amine include:
Phenethylamine: A natural monoamine alkaloid that acts as a central nervous system stimulant.
1-Phenylethylamine: A chiral amine used as a resolving agent and in the synthesis of enantiomerically pure compounds.
Uniqueness
What sets this compound apart from these similar compounds is its unique structural feature of having a prop-2-ynyl group attached to the amine.
Properties
IUPAC Name |
N-(1-phenylethyl)prop-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h1,4-8,10,12H,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYMPSBRJNWAAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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